[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride is a chemical compound utilized extensively in scientific research due to its unique properties. This compound is characterized by its stability and reactivity, making it a valuable subject in various fields, including chemistry and biology. The compound's chemical formula is with a molecular weight of 213.71 g/mol. It appears as a powder and is typically stored at 4 °C to maintain its stability .
This compound falls under the category of organic compounds and is classified as an amine due to the presence of the amine functional group in its structure. It has several synonyms, including 1-(oxolan-3-yl)-1-phenylmethanamine hydrochloride and 1-Phenyl-1-(tetrahydro-3-furanyl)methanamine hydrochloride . The compound's InChI key is MZMAOXHRLHULKZ-UHFFFAOYSA-N, which helps in identifying it in chemical databases.
The synthesis of [3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride typically involves a multi-step process:
The molecular structure of [3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride can be represented using various notations:
InChI=1S/C11H15NO.ClH/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
c1ccc(cc1)C(C2CCOC2)N.Cl
The structure features a phenyl ring substituted with an oxolan group, which contributes to its chemical reactivity and properties .
[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride participates in several types of chemical reactions:
The mechanism by which [3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets in biological systems. It is believed that this compound binds to certain receptors or enzymes, modulating their activity and influencing various cellular processes. The exact pathways involved are still under investigation, but ongoing research aims to elucidate these mechanisms further.
The physical properties of [3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride include:
Key chemical properties include:
Safety information indicates that it carries hazard statements related to toxicity if ingested or inhaled, emphasizing the need for proper handling precautions .
The applications of [3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride span various fields:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0